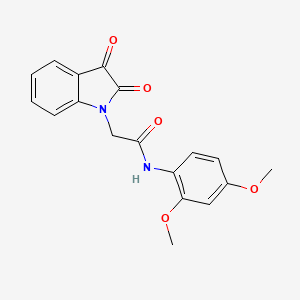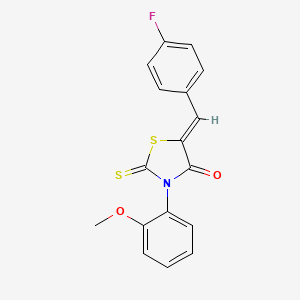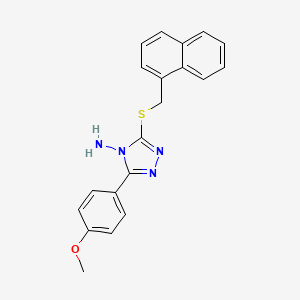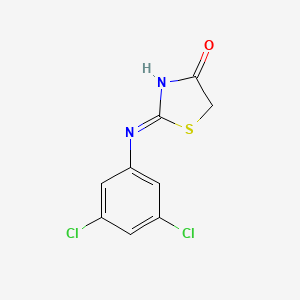
N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a complex organic compound that features a phenyl ring substituted with two methoxy groups and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acylation: The indole derivative is then acylated using an appropriate acyl chloride or anhydride to introduce the acetamide group.
Substitution on the Phenyl Ring: The 2,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the methoxy groups are added to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the indole ring.
Reduction: Reduction reactions can target the carbonyl groups in the indole moiety.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the indole ring or the acetamide group.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or inhibit.
Pathways Involved: The compound may affect signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide: can be compared to other indole derivatives or phenylacetamides.
Examples: Compounds like N-(2,4-dimethoxyphenyl)-2-(1H-indol-3-yl)acetamide or N-(2,4-dimethoxyphenyl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide.
Uniqueness
Structural Features: The presence of both the indole and 2,4-dimethoxyphenyl groups in the same molecule.
Functional Properties: Unique reactivity and potential biological activity due to the combination of these functional groups.
Properties
Molecular Formula |
C18H16N2O5 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2,3-dioxoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16N2O5/c1-24-11-7-8-13(15(9-11)25-2)19-16(21)10-20-14-6-4-3-5-12(14)17(22)18(20)23/h3-9H,10H2,1-2H3,(H,19,21) |
InChI Key |
JXUOLVPYPQKQCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12143123.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12143130.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12143138.png)
![3-[2-(biphenyl-4-yl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B12143144.png)


![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12143176.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12143188.png)
![6-methyl-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12143204.png)


![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12143239.png)
![(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12143244.png)
